molecular formula C7H14N2O B13687001 4-Ethylpiperazine-1-carbaldehyde

4-Ethylpiperazine-1-carbaldehyde

Cat. No.: B13687001
M. Wt: 142.20 g/mol
InChI Key: CAOCEOAUKSPUPN-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-carbaldehyde is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the ethyl group at the fourth position and the aldehyde group at the first position makes this compound a unique derivative of piperazine. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carbaldehyde typically involves the functionalization of piperazine. One common method is the alkylation of piperazine with ethyl halides to introduce the ethyl group at the fourth position. This is followed by the oxidation of the resulting 4-ethylpiperazine to introduce the aldehyde group at the first position. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3.

    Reduction: NaBH4, LiAlH4.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Scientific Research Applications

4-Ethylpiperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in drug discovery and development.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and antidepressant activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-1-carbaldehyde depends on its specific application and the molecular targets involved. In medicinal chemistry, piperazine derivatives often interact with various receptors and enzymes, modulating their activity. The presence of the aldehyde group allows for the formation of Schiff bases with amines, which can further interact with biological targets. The ethyl group may influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    Piperazine: The parent compound, lacking the ethyl and aldehyde groups.

    4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethylpiperazine: Lacks the aldehyde group.

Uniqueness: 4-Ethylpiperazine-1-carbaldehyde is unique due to the combination of the ethyl group and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. The presence of both functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-ethylpiperazine-1-carbaldehyde

InChI

InChI=1S/C7H14N2O/c1-2-8-3-5-9(7-10)6-4-8/h7H,2-6H2,1H3

InChI Key

CAOCEOAUKSPUPN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C=O

Origin of Product

United States

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